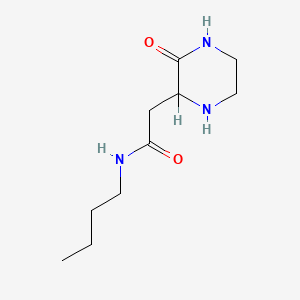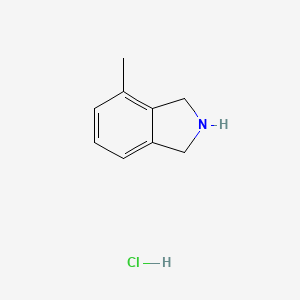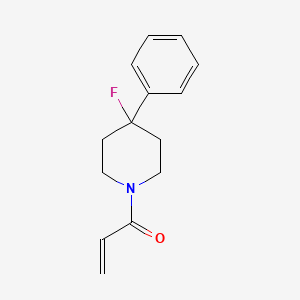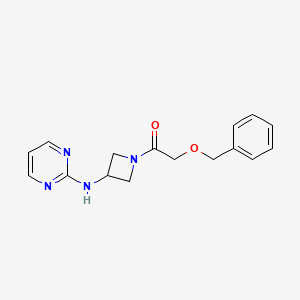![molecular formula C12H13NO3 B2785870 1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane CAS No. 307526-71-2](/img/structure/B2785870.png)
1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane, also known as HMBF, is a synthetic compound that has been extensively studied for its potential therapeutic applications. HMBF is a derivative of the natural compound harmine, which is found in a variety of plants and has been used in traditional medicine for centuries. In recent years, HMBF has gained attention for its potential as a treatment for a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The exact mechanism of action of 1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO-A, this compound may increase the levels of these neurotransmitters in the brain, leading to improved mood and cognitive function. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. By inhibiting this pathway, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while protecting healthy cells from damage. This compound has also been shown to reduce inflammation and oxidative stress in the brain, potentially protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for a range of inflammatory diseases.
実験室実験の利点と制限
One advantage of 1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane in lab experiments is its high yield of synthesis. This compound can be synthesized in high yields using both chemical and enzymatic methods, making it readily available for research. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, more research is needed to fully understand the potential side effects of this compound and its long-term effects on the body.
将来の方向性
There are several future directions for research on 1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosage and delivery method for this compound in these conditions. Another area of interest is its potential as a treatment for cancer. More research is needed to determine the specific types of cancer that may be most responsive to this compound, as well as the optimal dosage and delivery method. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to develop safe and effective treatments based on this compound.
合成法
1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of harmine with a hydroxylamine derivative to produce this compound. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between harmine and a hydroxylamine derivative. Both methods have been used successfully to produce this compound in high yields.
科学的研究の応用
1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane has been the subject of extensive scientific research due to its potential therapeutic applications. In vitro studies have shown that this compound has anticancer properties, inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have neuroprotective properties, protecting against oxidative stress and inflammation in the brain. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for a range of inflammatory diseases.
特性
IUPAC Name |
(NZ)-N-[1-(5-methoxy-7-methyl-1-benzofuran-3-yl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-4-9(15-3)5-10-11(8(2)13-14)6-16-12(7)10/h4-6,14H,1-3H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQLROAYZFXRQJ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC=C2C(=NO)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1OC=C2/C(=N\O)/C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2785788.png)

![2-[(3-Fluoro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2785791.png)



![(2,5-dioxo-2',3'-dihydro-1H-spiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B2785799.png)
![(11Z)-N-(2-methoxyphenyl)-11-(phenylimino)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2785800.png)

![4-methyl-4a,5,6,7,8,9-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepin-11(4H)-one](/img/structure/B2785803.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-[[[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]carbonyl]oxy]-, 2-methyl 1-(phenylmethyl) ester, (2S,4R)-](/img/structure/B2785807.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2785810.png)